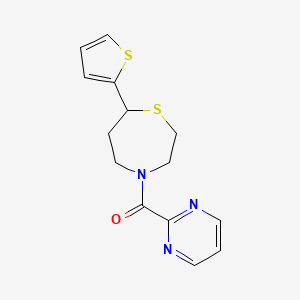

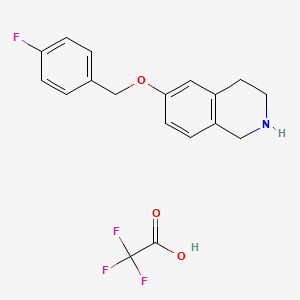

![molecular formula C21H16ClN3 B2510232 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848994-68-3](/img/structure/B2510232.png)

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C21H16ClN3 . It has an average mass of 345.825 Da and a monoisotopic mass of 345.103271 Da . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and similar compounds involves the use of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a type of nitrogenous heterocycle . This core is similar to the natural heterocycles purines and pyrimidines, which are of great practical importance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve heterocyclization and multicomponent reactions . These types of reactions are commonly used in the synthesis of nitrogen-containing heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

The compound 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a key component in the synthesis of various derivatives. It has been used as a precursor in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. The process involves the reduction of azo dye and subsequent condensation reactions to form a variety of compounds, including bis-1,2-(4-methyl oxazolo-[4',5':5,6] pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile)ethylene and bis-1,4-(4-methyloxazolo[4',5':5,6]pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile) benzene (Rangnekar & Rajadhyaksha, 1986).

Fluorescent Properties and Applications

The derivatives synthesized from this compound exhibit fluorescent properties. These properties have been leveraged in the study of their fluorescent characteristics and their application as fluorescent whitening agents, especially when applied to polyester fibers (Rajadhyaksha & Rangnekar, 2007). The use of these compounds in enhancing the brightness of textiles signifies their importance in the field of material science and commercial applications.

Antimicrobial Activity Research

Synthesis for Antimicrobial Properties

Research has focused on synthesizing derivatives of pyrido[1,2-a]benzimidazole with anticipated antimicrobial activity. Substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles have been prepared and evaluated for their antimicrobial properties. These studies have shown that many compounds exhibit significant in vitro antimicrobial activity, leading to discussions on structure-activity relationships (Badawey & Gohar, 1992).

Wirkmechanismus

Target of Action

The compound belongs to the class of pyrimido[1,2-a]benzimidazoles . Compounds in this class have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine . .

Biochemical Pathways

Pyrimido[1,2-a]benzimidazoles and related compounds have been found to interact with various biochemical pathways due to their wide spectrum of biological activity . .

Eigenschaften

IUPAC Name |

1-chloro-3-methyl-2-[(2-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3/c1-13-7-3-4-8-15(13)11-16-14(2)17(12-23)21-24-18-9-5-6-10-19(18)25(21)20(16)22/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELBGERDHIEPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

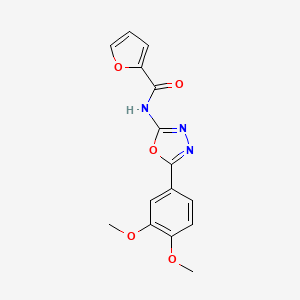

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

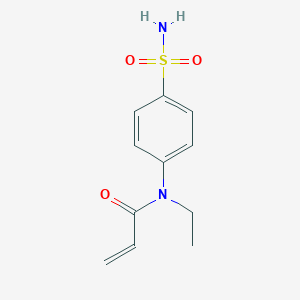

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)

![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)

![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)

![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)

![2-((7-((3-fluoro-4-methylphenyl)amino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2510171.png)